N-Allyl-N-tert-butylamine
Overview
Description
N-Allyl-N-tert-butylamine: is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid with a boiling point of 112°C and a flash point of 13°C . This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Mechanism of Action
Mode of Action
The mode of action of N-Allyl-N-tert-butylamine is primarily through its involvement in chemical reactions. For instance, it has been used in the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance . The compound undergoes a series of reactions, including aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its role in the synthesis of N-heterocycles. These heterocycles are important in pharmaceutical applications due to their bioactivities .
Result of Action
The primary result of this compound’s action is the synthesis of various medium-sized N-heterocycles. These heterocycles have pharmaceutical relevance and exhibit bioactivities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the target product in a reaction involving this compound can significantly decrease with certain catalyst loadings . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allyl-N-tert-butylamine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Allyl-N-tert-butylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
Scientific Research Applications
N-Allyl-N-tert-butylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- N-Allyl-N-methylamine
- N-Allyl-N-ethylamine
- N-Allyl-N-isopropylamine
Comparison: N-Allyl-N-tert-butylamine is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other similar compounds like N-Allyl-N-methylamine or N-Allyl-N-ethylamine, which have smaller alkyl groups and different reactivity profiles .
Properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOQCKFSUMLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340681 | |
Record name | N-tert-Butylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16486-68-3 | |
Record name | N-tert-Butylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyl-N-tert-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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